molecular formula CBr2O B3054279 Carbonyl dibromide CAS No. 593-95-3

Carbonyl dibromide

Cat. No. B3054279
CAS RN: 593-95-3
M. Wt: 187.82 g/mol
InChI Key: MOIPGXQKZSZOQX-UHFFFAOYSA-N
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Description

Carbonyl dibromide (CBr2O) is a chemical compound that belongs to the family of organic bromine compounds. It is a colorless liquid with a pungent odor and is commonly used as a reagent in organic synthesis. Carbonyl dibromide is also known as bromoformyl bromide or bromodibromomethanone.

Scientific Research Applications

Synthesis of Metal Bromides and Bromide Oxides

Carbonyl dibromide reacts with d- and f-block transition-metal oxides to form either the metal bromide or bromide oxide. This process is driven by the elimination of carbon dioxide and offers a convenient method for preparing many known bromide derivatives of transition metals, lanthanides, and actinides, as well as for synthesizing new materials. This method has been shown to convert compounds such as V₂O₅, MoO₂, Re₂O₇, Sm₂O₃, and UO₃ into VOBr₂, MoO₂Br₂, ReOBr₄, SmBr₃, and UOBr₃, respectively, often yielding products in essentially quantitative yield and high purity (Parkington, Ryan, & Seddon, 1997).

Homoallylation Reactions

Carbonyl dibromide is instrumental in homoallylation reactions, where various carbonyl compounds are converted to their corresponding homoallylic alcohols under ultrasonic irradiation and solvent-free conditions, in the presence of metallic tin and excess allyl bromide. Diallyltin(IV) dibromide is identified as the reactive species in this process, with several allyl tin(II/IV) species detected in the organic extracts of the reactions (Andrews, Peatt, & Raston, 2002).

Conversion of Carbonyl Steroid Derivatives

Carbonyl dibromide facilitates the conversion of carbonyl steroid derivatives to 1,1-dibromoalkenes through catalytic olefination. This involves N-unsubstituted steroid hydrazones reacting with tetrabromomethane in the presence of copper(I) chloride. The resulting dibromides can be used for synthesizing various functionalized steroids by converting the dibromomethylidene fragment to carboxy, amide, and phosphonate groups (Kazantsev, Lukashev, & Nenajdenko, 2018).

properties

IUPAC Name

carbonyl dibromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CBr2O/c2-1(3)4
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOIPGXQKZSZOQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CBr2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20208041
Record name Carbonyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20208041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Carbonyl dibromide

CAS RN

593-95-3
Record name Carbonic dibromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=593-95-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbonyl bromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593953
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carbonyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20208041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CARBONYL BROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MNU12QTS1I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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